REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([S:8][CH2:9][CH2:10][C:11]([OH:13])=O)=[CH:4][CH:3]=1>S(=O)(=O)(O)O>[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[S:8][CH2:9][CH2:10][C:11](=[O:13])[C:6]=2[CH:7]=1
|
Name
|
|
Quantity
|
27.7 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)SCCC(=O)O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature under nitrogen overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was then poured
|
Type
|
CUSTOM
|
Details
|
over crushed ice
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
DISSOLUTION
|
Details
|
the solid was dissolved in methylene chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The resulting solution was dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC2=C(C(CCS2)=O)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.77 g | |
YIELD: CALCULATEDPERCENTYIELD | 57.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |